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Compound of Interest

Compound Name: 3,5-Dimethylpyridin-4-amine

Cat. No.: B078465

An In-Depth Technical Guide to 3,5-Dimethylpyridin-4-amine (CAS: 43078-60-0)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

3,5-Dimethylpyridin-4-amine, with CAS number 43078-60-0, is a substituted aromatic amine
featuring a pyridine core. This structure imparts unique reactivity and solubility, establishing it
as a versatile and valuable building block in diverse areas of chemical synthesis.[1] It serves as
a key intermediate in the development of pharmaceuticals, agrochemicals, and advanced
materials.[1] Its most notable role is as a precursor and core scaffold in the synthesis of
complex, biologically active molecules.
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Identifier Data

CAS Number 43078-60-0

IUPAC Name 3,5-dimethylpyridin-4-amine[2]
Synonyms 4-Amino-3,5-dimethylpyridine, 3,5-

Dimethylpyridine-4-amine[2]

Molecular Formula

C7H10N2[2]

Molecular Weight 122.17 g/mol [2]
SMILES CC1=CN=CC(=C1N)CJ[2]
InChlKey QFLLABOTLITCPP-UHFFFAQYSA-N[2]

Physicochemical and Computational Data

The compound is typically supplied as a solid, with purity levels suitable for sensitive organic

synthesis applications. While an exact melting point is not consistently reported in publicly

available literature, other key physical properties have been documented.

Table 2.1: Physical Properties

Property Value Source(s)
Brown solid / Pale yellow )
Appearance Chem-Impex, An He Biopharm
powder
Purity >95% (HPLC) or 298% Chem-Impex, ChemScene
Boiling Point 277.8 °C at 760 mmHg Synthonix[3]
Flash Point 146.3 °C Synthonix[3]

Storage Conditions

0-8 °C, protect from light

Chem-Impex, ChemScene

Table 2.2: Computed Properties
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Property Value Source(s)
Topological Polar Surface Area

38.9 A2 PubChem[2]
(TPSA)
LogP (octanol-water partition

1.28 ChemScene
coeff.)
Hydrogen Bond Donors 1 ChemScene
Hydrogen Bond Acceptors 2 ChemScene
Rotatable Bonds 0 ChemScene

Synthesis and Spectroscopic Analysis

While multiple proprietary synthesis routes exist, a common laboratory-scale preparation
involves the reduction of an oxidized precursor.

Experimental Protocol: Synthesis via Reduction

A documented method for preparing 3,5-Dimethylpyridin-4-amine involves the catalytic
reduction of 3,5-Dimethyl-4-nitropyridine 1-oxide.

Protocol:

o Reaction Setup: To a stirred solution of 10% palladium on carbon (0.1 g) in ethanol (100 mL)
under an argon atmosphere, add 3,5-Dimethyl-4-nitropyridine 1-oxide (1.0 g, 6.0 mmol).

e Heating: Heat the mixture to 90 °C for one hour.
» Reagent Addition: Add 55% hydrazine hydrate (3.7 mL, 12.0 mmol) to the heated solution.

» Monitoring and Workup: Monitor the reaction for the consumption of the starting material.
Upon completion, the mixture is cooled, filtered to remove the catalyst, and the solvent is
evaporated under reduced pressure to yield the crude product.

 Purification: The resulting residue can be purified by column chromatography or
recrystallization to yield 4-Amino-3,5-dimethylpyridine (an isomer of the target compound,
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illustrating a general reduction method). A similar deoxygenation and reduction process on
the correct precursor yields the title compound.[4]

3,5-Dimethyl-4-nitropyridine Reduction
1-oxide

_____________________________ 3,5-Dimethylpyridin-4-amine
|
I

1. Pd/C, Ethanol, 90°C
2. Hydrazine Hydrate

Click to download full resolution via product page

Caption: Synthesis of 3,5-Dimethylpyridin-4-amine via reduction.

Spectroscopic Data

Detailed spectroscopic data is often proprietary. However, public records confirm the following:
e IH NMR: The proton NMR spectrum is consistent with the proposed chemical structure.[5]

 Infrared (IR): An FTIR spectrum obtained via a KBr-pellet technique is available for reference
in public databases like PubChem.[2]

Applications in Drug Development and Chemical
Synthesis

This compound is not typically used as a final active pharmaceutical ingredient (API) but rather
as a critical building block. Its rigid pyridine core and reactive amine handle make it an ideal
scaffold for constructing more complex molecules with specific biological targets.

Role as a Core Scaffold for Kinase and DHODH
Inhibitors

3,5-Dimethylpyridin-4-amine is explicitly mentioned in patent literature as a key reactant in
the synthesis of novel Dihydroorotate Dehydrogenase (DHODH) inhibitors, which are
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investigated for treating cancers like Acute Myeloid Leukemia (AML) and various autoimmune
disorders.[6] The amine group serves as a nucleophile or as a point of attachment for building
out larger, more functionalized molecules that fit into the active sites of enzymes like DHODH.

Drug Candidate Synthesis
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Caption: Role as a scaffold for biologically active inhibitors.
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Experimental Protocol: Use in Buchwald-Hartwig
Amination

Patent literature details the use of 3,5-dimethylpyridin-4-amine as a nucleophilic amine in a
palladium-catalyzed cross-coupling reaction, a common strategy in modern drug discovery.

Protocol:

e Reaction Setup: In a reaction vessel, combine 3,5-dimethylpyridin-4-amine (0.91 mmol),
an aryl or heteroaryl halide/triflate partner (e.g., "I-31", 0.7 mmol), and cesium carbonate
(Cs2C0s3, 1.4 mmol) in dimethylformamide (DMF, 7.5 mL).[7]

o Catalyst Addition: Add the palladium catalyst, Pdz(dba)s (0.028 mmol), and the ligand,
Xantphos (0.07 mmol), to the stirred solution.[7]

o Reaction Conditions: Heat the reaction mixture to 105 °C and stir until the starting materials
are consumed, as monitored by TLC or LC-MS.[7]

o Workup and Purification: Upon completion, the reaction is cooled, diluted with a suitable
organic solvent, and washed with water or brine. The organic layer is dried, concentrated,
and the resulting crude product is purified by column chromatography to yield the desired
coupled product.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b078465?utm_src=pdf-body
https://www.benchchem.com/product/b078465?utm_src=pdf-body
https://patents.google.com/patent/JP2021527687A/en
https://patents.google.com/patent/JP2021527687A/en
https://patents.google.com/patent/JP2021527687A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b078465?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

3,5-Dimethylpyridin-4-amine
(Nucleophile)

Aryl/Heteroaryl Halide
(Electrophile)

N-Aryl/Heteroaryl
Coupled Product

Pdz(dba)s / Xantphos
(Catalyst System)

Cs2C0s (Base)
DMF, 105°C

Click to download full resolution via product page

Caption: Experimental workflow for Buchwald-Hartwig amination.

Other Industrial Applications

Beyond pharmaceuticals, this compound's robust chemical nature makes it suitable for:

¢ Agrochemicals: It is used in the formulation of pesticides and herbicides, contributing to
molecules designed for improved crop protection and yield.[1]

+ Material Science: The compound can be incorporated into polymers and coatings to enhance
durability, thermal stability, and chemical resistance.[1]

+ Dyes and Pigments: Its aromatic structure serves as a chromophore precursor in the
synthesis of specialty dyes.[1]

Conclusion
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3,5-Dimethylpyridin-4-amine (CAS 43078-60-0) is a high-value chemical intermediate with a
well-defined role in the synthesis of complex organic molecules. While its direct biological
activity is not its primary feature, its utility as a core structural component in the development of
targeted therapeutics, particularly enzyme inhibitors, is clearly documented. The combination of
its accessible nucleophilic amine and stable pyridine ring ensures its continued relevance for
professionals in drug discovery, agrochemical research, and material science who require
reliable and versatile chemical building blocks.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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